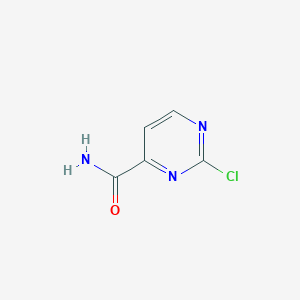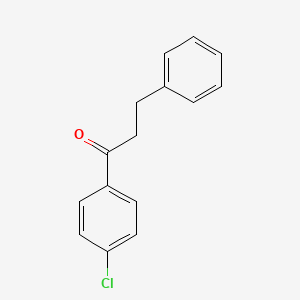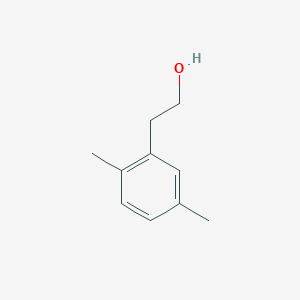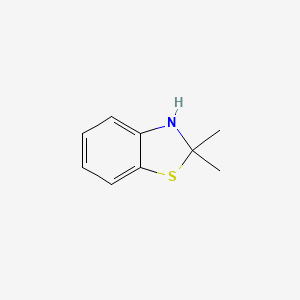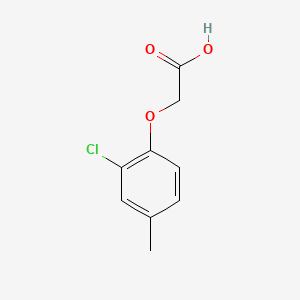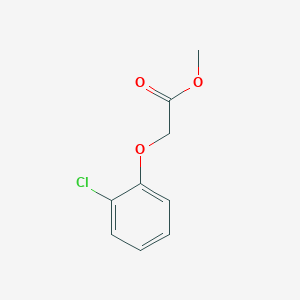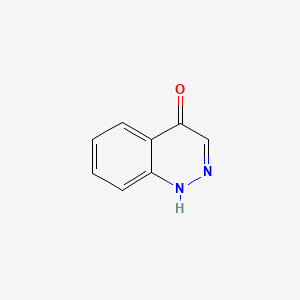
4-Cinnolinol
説明
Molecular Structure Analysis
The molecular structure of 4-Cinnolinol consists of a cinnoline backbone with a hydroxyl group attached. The InChI representation of its structure isInChI=1S/C8H6N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-5H,(H,10,11) . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Physical And Chemical Properties Analysis
4-Cinnolinol has a molecular weight of 146.15 g/mol . It has a computed XLogP3 value of 0.8, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .科学的研究の応用
Pharmacological Properties
The cinnoline nucleus, including 4-Cinnolinol, is a crucial bicyclic heterocycle used in many compounds with significant pharmaceutical properties. Research from 2005 to 2019 highlights that cinnoline derivatives exhibit a broad spectrum of pharmacological activities, such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities. Some of these derivatives are under evaluation in clinical trials, indicating their potential in medicinal chemistry (Szumilak & Stańczak, 2019).
Synthetic Advancements in Benzodiazines
Benzodiazines, which include cinnolines like 4-Cinnolinol, are important for their broad biological properties and applications in pharmaceutical and agrochemical fields. These diazaheterocycles are present in various bioactive natural products and synthetic molecules that are potent drug candidates. Their increasing use in medicinal and agrochemical areas prompts ongoing research and development (Mathew et al., 2017).
Recent Synthesis Methods
Recent advancements in the synthesis methods of cinnolines, including 4-Cinnolinol, have been actively investigated due to their extensive biological activities and good electron-accepting ability. These include methods such as C-H functionalization strategy, which greatly enhances the development of new synthetic routes (Su & Hou, 2019).
Anticancer Potential
Studies on pyrazolo[4,3-c]cinnoline derivatives, which may include 4-Cinnolinol structures, have shown promising anti-inflammatory and antibacterial activities. These compounds, particularly 4d and 4l, have displayed significant activity with reduced ulcerogenic and lipid peroxidation activity compared to naproxen, a standard drug. This suggests their potential as anti-inflammatory agents with less adverse effects (Tonk et al., 2012).
Application in Neurological Disorders
Research on 4-Cinnolinol derivatives, like Citicoline, indicates their use in neurology, ophthalmology, and psychiatry. Citicoline enhances cognitive functions and has shown promise in preventing dementia progression and improving prognosis after stroke (Jasielski et al., 2020).
Novel Synthesis and Biological Evaluation
Novel synthesis methods for cinnoline fused Mannich bases,which potentially include 4-Cinnolinol derivatives, have been explored. These compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In addition to their antibacterial properties, some of these compounds have shown notable analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents (Kalyani et al., 2017).
特性
IUPAC Name |
1H-cinnolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMBERDMCRCVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236364 | |
| Record name | 4-Cinnolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cinnolinol | |
CAS RN |
875-66-1, 18514-84-6 | |
| Record name | 4-Cinnolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cinnolinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Cinnolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydrocinnolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CINNOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUS8838BCK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



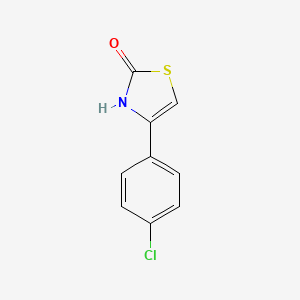
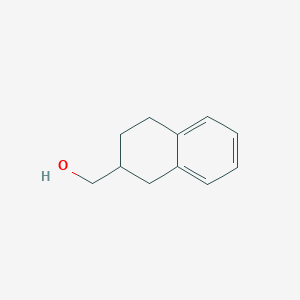
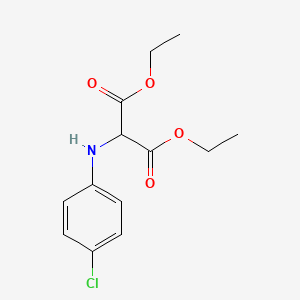
![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1347300.png)
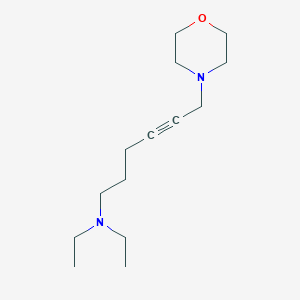
![Ethyl 2-[cyano(methyl)amino]acetate](/img/structure/B1347303.png)
